molecular formula C18H15N5O3 B3013008 2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoacetamide CAS No. 1904198-50-0

2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoacetamide

Cat. No.: B3013008
CAS No.: 1904198-50-0
M. Wt: 349.35
InChI Key: ATUISBMZTDXLNS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1-methyl-1H-pyrrole moiety and at position 5 with a methylene-linked 2-oxoacetamide group bearing an indol-3-yl substituent.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-23-8-4-7-14(23)17-21-15(26-22-17)10-20-18(25)16(24)12-9-19-13-6-3-2-5-11(12)13/h2-9,19H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUISBMZTDXLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoacetamide is a derivative of indole and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This compound features an indole moiety linked to an oxadiazole ring through a methyl group, which enhances its potential biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole and oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
2-IodoindoleS. aureus0.98 µg/mL
Oxadiazole DerivativeMRSA1 µg/mL
Indole DerivativeMycobacterium tuberculosis3.90 µg/mL

These findings suggest that the compound may also possess similar antimicrobial properties due to its structural features.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the indole structure can inhibit the proliferation of various cancer cell lines.

Case Studies

  • Study on Indole-Oxadiazole Derivatives :
    A study evaluated the cytotoxic effects of several indole-based compounds against different cancer cell lines. The results showed that certain analogs significantly inhibited cell growth in A549 lung cancer cells and other tumor types.
  • Mechanism of Action :
    The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer cell survival.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Indole-Oxadiazole AA5495.12
Indole-Oxadiazole BHeLa7.34
Indole-Oxadiazole CMCF76.89

Antioxidant Activity

The antioxidant potential of this compound has also been explored in vitro. Compounds with indole and oxadiazole rings can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.

Research Findings

A study reported that specific indole derivatives could protect fibroblasts from oxidative damage induced by glutathione depletion, demonstrating their potential as therapeutic agents in oxidative stress-related diseases.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Activity Synthesis Reference
Target Compound 1,2,4-oxadiazole 3-(1-methylpyrrole), 5-(indol-3-yl-oxoacetamide) Not explicitly reported Hypothetical (see Section 3)
1-Methyl-3-[3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrolo[2,3-b]pyridine () 1,2,4-oxadiazole 3-(1-methylindole), 5-(pyrrolopyridine) Cytotoxic (in vitro) Cyclization of intermediates
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () 1,3,4-oxadiazole 2-sulfanylacetamide, 5-(indol-3-ylmethyl) Enzyme inhibition (e.g., urease) NaH-mediated coupling
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide () Isoxazole 3-methylisoxazole, indol-3-yl-oxoacetamide Unreported Not detailed

Key Observations :

Oxadiazole Isomerism: The target compound’s 1,2,4-oxadiazole ring (vs.

Substituent Diversity : The 3-(1-methylpyrrole) group in the target compound distinguishes it from indolylmethyl or sulfanylacetamide derivatives, likely influencing lipophilicity and target engagement .

Biological Activity : Cytotoxicity in ’s analogues and enzyme inhibition in –5 suggest the target compound may exhibit similar bioactivity, though empirical validation is required.

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